(5Z)-3-ethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenoxyethoxy group, and a phenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-phenoxyethoxy)benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxyethoxy and phenylmethylidene groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Carbonyl Compounds: Such as aldehydes and ketones, which undergo similar reactions like oxidation and reduction.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymerization reactions.
Uniqueness
(5Z)-3-ETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with a phenoxyethoxy group, which imparts specific chemical and biological properties not commonly found in other compounds
Properties
Molecular Formula |
C20H19NO3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO3S2/c1-2-21-19(22)18(26-20(21)25)14-15-8-10-17(11-9-15)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3/b18-14- |
InChI Key |
CESZXPLBFFWZDW-JXAWBTAJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
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